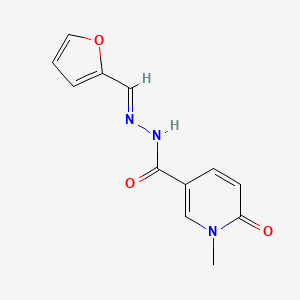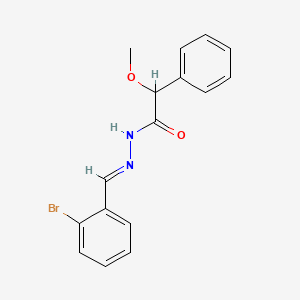![molecular formula C20H23NO2 B5786535 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
描述
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The mechanism of action of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of neurodegenerative disorders. It has also been shown to improve motor function and reduce neuronal damage in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential for use in the development of new drugs for the treatment of neurodegenerative disorders. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on the development of new drugs that target the same biochemical pathways as this compound. Another area of focus could be on the investigation of its potential use in the treatment of other neurodegenerative disorders, such as Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that includes the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst to yield the final product.
科学研究应用
2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
属性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15(2)16-7-9-19(10-8-16)23-14-20(22)21-12-11-17-5-3-4-6-18(17)13-21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJDUJWSCCUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321043 | |
| Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
CAS RN |
433235-13-3 | |
| Record name | 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-propan-2-ylphenoxy)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201321043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8,9-dimethyl-2-(phenoxymethyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5786469.png)
![dimethyl 2,2'-[(3-chloro-4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate](/img/structure/B5786476.png)




![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)